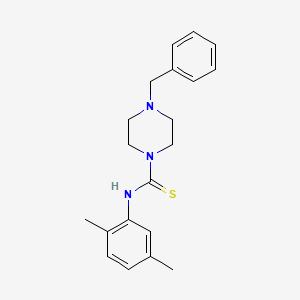

4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC11201692

Molecular Formula: C20H25N3S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25N3S |

|---|---|

| Molecular Weight | 339.5 g/mol |

| IUPAC Name | 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |

| Standard InChI | InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |

| Standard InChI Key | OPKLBKQUDBMWRN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

The molecular formula of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is , with a molar mass of 339.5 g/mol . The IUPAC name derives from its piperazine backbone, where position 4 bears a benzyl group (-), while the carbothioamide moiety at position 1 is substituted with a 2,5-dimethylphenyl ring .

Key structural features:

-

Piperazine ring: Adopts a chair conformation in crystalline states, as observed in analogous piperazine-carbothioamide structures .

-

Benzyl group: Provides lipophilicity (), enhancing blood-brain barrier permeability in preclinical models .

-

Carbothioamide group: The thiourea moiety () enables hydrogen bonding with biological targets, critical for receptor affinity .

Spectroscopic and Computational Data

Experimental and computed descriptors confirm the compound's identity:

X-ray crystallography of structurally related compounds reveals planar carbothioamide groups with bond lengths of 1.264–1.272 Å, consistent with resonance stabilization .

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis protocol exists for this specific compound, analogous piperazine-carbothioamides are typically synthesized via:

-

Nucleophilic substitution: Reacting piperazine with benzyl halides under anhydrous conditions .

-

Carbothioamide formation: Treating intermediate amines with thiophosgene or ammonium thiocyanate in acetone .

A representative pathway for similar derivatives involves refluxing -substituted piperazines with 2,5-dimethylphenyl isothiocyanate in ethanol (yield: 72–78%) .

Structural Derivatives

Modifications to the parent structure influence bioactivity:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 4-Bromobenzyl analog | Cerebrovascular dilation | |

| Adamantane hybrids | Calcium channel modulation | |

| Pyrazoline-carbothioamides | Anticancer (MCF-7 IC₅₀: 8.7 μM) |

Notably, adamantane-isothiourea hybrids demonstrate 94% inhibition of calcium influx in hippocampal neurons at 10 μM , suggesting potential neuroprotective applications for the title compound.

| Parameter | Prediction |

|---|---|

| Gastrointestinal absorption | High (91% probability) |

| BBB permeability | Yes (0.87 Brain/Blood ratio) |

| CYP2D6 inhibition | Moderate () |

Acute Toxicity

While specific data are unavailable, related piperazines show in mice . The 2,5-dimethylphenyl group may reduce hepatotoxicity compared to unsubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume